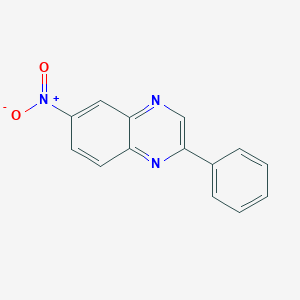

6-Nitro-2-phenylquinoxaline

Übersicht

Beschreibung

6-Nitro-2-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Wirkmechanismus

Target of Action

6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .

Pharmacokinetics

It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.

Biochemische Analyse

Biochemical Properties

6-Nitro-2-phenylquinoxaline has been found to exhibit potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM . This suggests that it interacts with the enzyme acetylcholinesterase, potentially influencing the breakdown of acetylcholine in the body .

Cellular Effects

The cellular effects of this compound are not fully understood. It has been observed that quinoxaline derivatives, including this compound, show no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet fully understood. It is known that quinoxalines can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with 2-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Concentrated nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Reduction: 6-Amino-2-phenylquinoxaline.

Substitution: 6-Nitro-2-(substituted phenyl)quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Nitro-2-phenylquinoxaline has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound, lacking the nitro and phenyl groups.

2-Phenylquinoxaline: Similar structure but without the nitro group.

6-Amino-2-phenylquinoxaline: The reduced form of 6-Nitro-2-phenylquinoxaline.

Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an enzyme inhibitor and its ability to undergo further chemical modifications .

Biologische Aktivität

6-Nitro-2-phenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features both a nitro group and a phenyl group, which contribute to its unique chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged cholinergic signaling. This action is particularly relevant in neuropharmacology, where modulation of cholinergic pathways can affect cognitive functions and may have implications in treating neurodegenerative diseases such as Alzheimer's.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway , resulting in enhanced neurotransmission. The compound has been shown to exhibit potent inhibitory activity with IC50 values ranging from 0.077 to 50.080 µM , indicating its effectiveness as an enzyme inhibitor.

The biochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2O2 |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 199-202 °C |

| Solubility | Soluble in organic solvents |

These properties highlight the compound's potential for further chemical modifications and applications in drug development.

Cellular Effects

Research indicates that this compound does not exhibit cytotoxicity in human neuroblastoma cell lines (SHSY5Y) at concentrations that effectively inhibit AChE. This suggests a favorable safety profile for potential therapeutic applications.

Therapeutic Applications

The biological activity of this compound extends beyond AChE inhibition. It has been explored for various therapeutic applications:

- Anticancer Activity : Quinoxaline derivatives have shown promise in cancer research due to their ability to interfere with cellular signaling pathways.

- Antibacterial Properties : Some studies suggest that quinoxalines may possess antibacterial effects, although specific data on this compound is limited.

- Antiviral Activity : The compound's structural characteristics may also confer antiviral properties, warranting further investigation.

Case Studies

- Inhibition Studies : In a study focused on enzyme inhibition, this compound demonstrated significant AChE inhibitory activity compared to other quinoxaline derivatives, suggesting its potential as a lead compound for developing cognitive enhancers or treatments for Alzheimer's disease.

- Cell Viability Assays : In vitro assays conducted on SHSY5Y cells revealed that while the compound effectively inhibited AChE, it did not adversely affect cell viability, supporting its potential use in neuropharmacological applications.

Eigenschaften

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?

A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].

Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?

A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.